6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrrolo, triazolo, and pyridazine rings, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine involves multiple steps, starting with the preparation of the individual ring systems and their subsequent fusion. The synthetic route typically includes the following steps:
Preparation of the Pyrrolo Ring: The pyrrolo ring can be synthesized through the reaction of an appropriate amine with a cyclic ketone under acidic conditions.
Formation of the Triazolo Ring: The triazolo ring is often formed by the cyclization of a hydrazine derivative with a nitrile compound.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of a dicarbonyl compound with hydrazine.
Fusion of the Rings: The individual rings are then fused together through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize the use of hazardous reagents.
Chemical Reactions Analysis
6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Condensation: Condensation reactions can occur between the compound and other molecules, leading to the formation of larger, more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: Due to its potential biological activity, the compound may be investigated for its therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound features a similar pyrazolo ring system and has been investigated for its potential as a CDK2 inhibitor.
Triazolo[4,3-a]pyrazine: This compound has been studied for its antibacterial activity and shows structural similarities to the triazolo ring system.
Pyrrolidine Derivatives: These compounds contain a pyrrolidine ring and have been explored for their biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its combination of multiple ring systems, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N6O2S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6-[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C19H22N6O2S/c1-2-17-20-21-18-8-9-19(22-25(17)18)23-10-14-12-24(13-15(14)11-23)28(26,27)16-6-4-3-5-7-16/h3-9,14-15H,2,10-13H2,1H3 |
InChI Key |
SIQPQOATLDSOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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